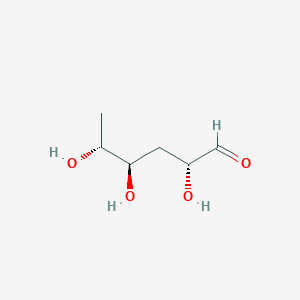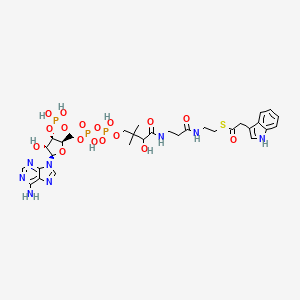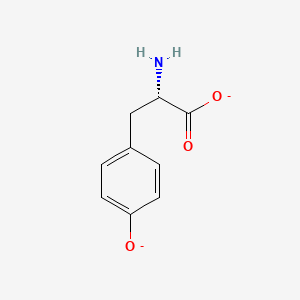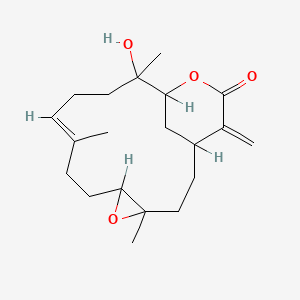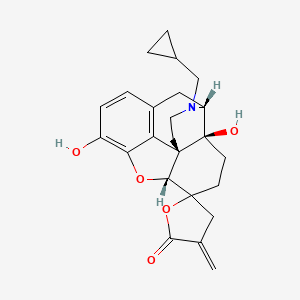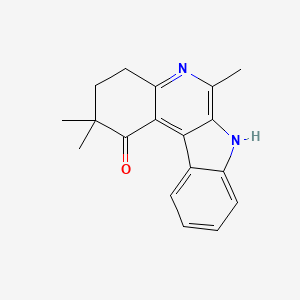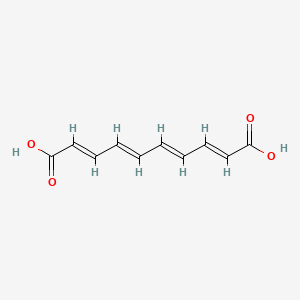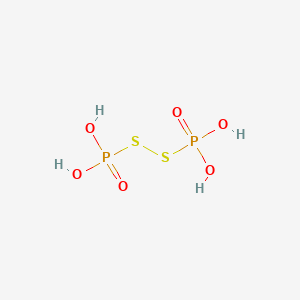
Disulfanediylbis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfanediylbis(phosphonic acid) is an inorganic disulfide and a phosphorus oxoacid.
Wissenschaftliche Forschungsanwendungen
Fuel Cell Applications : Phosphonated poly(arylene ether sulfone) polymer electrolytes, developed for direct methanol fuel cells, demonstrate high proton conductivity and low methanol crossover, making them potential candidates for proton exchange membrane fuel cells (PEMFCs) (Abu-Thabit, Ali, & Zaidi, 2010).
Anticorrosive Properties : Phosphonic acid-containing polymers show promise as anticorrosive coatings. They significantly reduce the corrosion rate of polymer-coated mild steel in a saline solution (Chauveau et al., 2015).
High Proton Conductivity : Polysulfones grafted with poly(vinylphosphonic acid) exhibit high proton conductivity, both in hydrated and nominally dry states, suggesting their utility in fuel cell membranes (Parvole & Jannasch, 2008).
Polymers for Fuel Cells : Blending phosphonated polysulfones with sulfonated poly(ether ether ketone) results in membranes with enhanced properties for fuel cell applications, such as improved mechanical strength and thermal stability (Abu-Thabit et al., 2012).
Surface/Interface Control in Materials : Phosphonic acids are increasingly used to control surface and interface properties in materials, such as in the development of organic electronic devices, photovoltaic cells, and nanomaterials (Guerrero et al., 2013).
Electrochemical Applications : The use of (aminomethyl)phosphonic acid in a catalytic system for olefin epoxidation demonstrates high yields and environmental benefits, suggesting its utility in large-scale industrial applications (Sato et al., 1997).
Selective Enrichment of Uranium(VI) : Phosphonate-derivatized resins show high sorption capacity and selectivity for uranium(VI), indicating their potential in nuclear waste management and environmental remediation (Merdivan, Buchmeiser, & Bonn, 1999).
Eigenschaften
Produktname |
Disulfanediylbis(phosphonic acid) |
|---|---|
Molekularformel |
H4O6P2S2 |
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(phosphonodisulfanyl)phosphonic acid |
InChI |
InChI=1S/H4O6P2S2/c1-7(2,3)9-10-8(4,5)6/h(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
QKBSYAOOLDJWIB-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)SSP(=O)(O)O |
Kanonische SMILES |
OP(=O)(O)SSP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)

